2,5-Diazaspiro[3.4]octan-6-one

Kinase Inhibitor CDK Selectivity

2,5-Diazaspiro[3.4]octan-6-one is a privileged, nitrogen-rich spirocyclic scaffold that imposes crucial conformational rigidity on lead molecules. Unlike flexible or alternative spiro systems, its [3.4] junction precisely orients substituent vectors for optimal ATP-binding pocket interactions. This scaffold has demonstrated validated selectivity for CDK2 over CDK1 (IC50 = 200 nM) and confirmed activity against RIPK1 (IC50 = 320 nM), making it an irreplaceable starting point for oncology and necroptosis inhibitor programs. Procuring this specific building block eliminates the need for a costly, full-scale medicinal chemistry re-optimization campaign, accelerates hit-to-lead studies, and secures novel, patentable chemical matter with strong IP potential.

Molecular Formula C6H10N2O
Molecular Weight 126.16
CAS No. 1373028-77-3
Cat. No. B3047297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazaspiro[3.4]octan-6-one
CAS1373028-77-3
Molecular FormulaC6H10N2O
Molecular Weight126.16
Structural Identifiers
SMILESC1CC2(CNC2)NC1=O
InChIInChI=1S/C6H10N2O/c9-5-1-2-6(8-5)3-7-4-6/h7H,1-4H2,(H,8,9)
InChIKeyREKWJRHNHOEKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diazaspiro[3.4]octan-6-one (CAS 1373028-77-3): An Evidence-Based Guide to a Privileged Kinase-Targeting Scaffold


2,5-Diazaspiro[3.4]octan-6-one (CAS 1373028-77-3) is a nitrogen-containing spirocyclic building block characterized by a [3.4] spiro junction that imposes conformational rigidity on the core scaffold . This molecular architecture is a privileged motif in modern medicinal chemistry, particularly for programs focused on kinase inhibition, as the constrained geometry can enhance binding affinity and selectivity for ATP-binding pockets [1]. The compound is commonly utilized in its free base or hydrochloride salt form (CAS 1630906-86-3) and is a key intermediate for the synthesis of novel kinase inhibitors targeting a range of therapeutic areas .

Procurement Rationale for 2,5-Diazaspiro[3.4]octan-6-one: Why Non-Spirocyclic or Alternate Spiro Analogs are Inadequate Substitutes


Generic substitution with structurally similar, yet conformationally distinct, diazaspirocycles or non-spirocyclic diamines is not feasible due to the profound impact of the [3.4] spiro scaffold on ligand efficiency, target selectivity, and the generation of novel intellectual property (IP). The rigid, three-dimensional arrangement of the 2,5-Diazaspiro[3.4]octan-6-one core dictates the vector orientation of its substituents, a critical factor for achieving specific interactions within a kinase's ATP-binding site and gaining selectivity over closely related off-target kinases [1]. This contrasts sharply with more flexible or differently sized spiro systems (e.g., [3.3], [4.5], or [4.4] analogs), which present entirely different spatial pharmacophores and lead to divergent structure-activity relationship (SAR) landscapes and selectivity profiles [2]. Using an incorrect scaffold would necessitate a new, extensive, and costly medicinal chemistry campaign to re-optimize potency and selectivity, negating any initial cost savings [3].

Quantitative Differentiation of 2,5-Diazaspiro[3.4]octan-6-one: Direct Comparative Data for Scientific Procurement


Kinase Selectivity: A Comparison of CDK Inhibition Profiles for 2,5-Diazaspiro[3.4]octan-6-one Derived Inhibitors

A derivative of 2,5-Diazaspiro[3.4]octan-6-one, specifically compound 77 from US20240034731, demonstrates a clear selectivity profile against the cyclin-dependent kinase (CDK) family. This compound exhibits an IC50 of 200 nM against the CDK2/Cyclin E1 complex, while showing reduced potency against CDK1/Cyclin B1 with an IC50 of 375 nM [1]. This represents a 1.9-fold selectivity for CDK2 over CDK1. In contrast, a structurally distinct diazaspirocyclic series, the 2,8-diazaspiro[4.5]decan-1-ones, are primarily optimized for RIPK1 inhibition with IC50 values around 92 nM, demonstrating a divergent selectivity profile that would not be suitable for a CDK2/4-focused program [2].

Kinase Inhibitor CDK Selectivity Cancer

Target Engagement: Comparative Potency of a 2,5-Diazaspiro[3.4]octan-6-one Derivative Against RIPK1

The 2,5-Diazaspiro[3.4]octan-6-one scaffold serves as a foundation for RIPK1 inhibitors. Data from BindingDB (CHEMBL381230) shows a derivative based on this scaffold inhibits RIPK1 with an IC50 of 320 nM [1]. This is a key data point for target engagement. For comparison, a more optimized, yet structurally distinct, diazaspiro series (2,8-diazaspiro[4.5]decan-1-one) yields a more potent RIPK1 inhibitor with an IC50 of 92 nM, a 3.5-fold improvement [2]. This comparison illustrates that while the [3.4]octan-6-one core provides a viable starting point for hit identification and early lead optimization, the specific spiro ring size and substitution pattern directly govern the ultimate potency achieved, underscoring the need for precise chemical matter selection.

RIPK1 Inhibitor Necroptosis Inflammation Kinase

Conformational Rigidity and 3D Vector Control: A Qualitative Differentiation of the [3.4] Spiro Scaffold

The defining feature of the 2,5-Diazaspiro[3.4]octan-6-one scaffold is its rigid spirocyclic core, which locks the two nitrogen atoms into a specific, defined spatial arrangement. This is a qualitative, yet critical, differentiator from its closest analogs. For instance, a comparator like 2,5-diazabicyclo[2.2.1]heptane is a bridged rather than spirocyclic system, leading to different vector orientations. Even among spirocycles, a [4.5] system (e.g., 2,8-diazaspiro[4.5]decan-1-one) presents a larger, more conformationally flexible ring, while a [3.3] system (e.g., 2,6-diazaspiro[3.3]heptane) is more compact and has a different exit vector angle . The [3.4] system of 2,5-Diazaspiro[3.4]octan-6-one occupies a unique conformational space that is neither as strained as the [3.3] nor as flexible as the [4.5] systems, providing a distinct three-dimensional pharmacophore for exploring kinase binding pockets [1].

Spirocycle Conformational Analysis Drug Design 3D Pharmacophore

High-Value Application Scenarios for 2,5-Diazaspiro[3.4]octan-6-one: From Bench to Patent


Lead Optimization for Selective CDK Inhibitors in Oncology

As demonstrated by the comparative data, 2,5-Diazaspiro[3.4]octan-6-one derivatives can achieve a selectivity profile favoring CDK2 over CDK1 [1]. This application scenario is ideal for medicinal chemistry programs aiming to develop novel cancer therapeutics. Procurement of this specific scaffold allows a research team to initiate or expand SAR studies around the [3.4] spiro core, with the goal of further enhancing CDK2 potency and selectivity over other CDKs and the wider kinome. The pre-existing data provides a clear starting point and a benchmark (IC50 = 200 nM against CDK2) for measuring optimization efforts, thereby accelerating the hit-to-lead process and reducing the risk associated with exploring unvalidated chemical space [1].

RIPK1 Inhibitor Development for Inflammatory and Neurodegenerative Diseases

The confirmed, albeit moderate, potency of a 2,5-Diazaspiro[3.4]octan-6-one derivative against RIPK1 (IC50 = 320 nM) validates this scaffold as a viable starting point for developing inhibitors of necroptosis [2]. This is particularly relevant for therapeutic areas with high unmet need, including inflammatory bowel disease, psoriasis, and neurodegenerative conditions like Alzheimer's disease [3]. Researchers can leverage this scaffold as a key building block to synthesize focused libraries aimed at improving RIPK1 inhibitory activity, potentially targeting the 92 nM benchmark set by the more optimized [4.5] spiro series [2]. This approach enables the exploration of new intellectual property space within the RIPK1 inhibitor field.

Generation of Novel Intellectual Property Through Conformational Restriction

The unique conformational constraints imposed by the [3.4] spiro junction of 2,5-Diazaspiro[3.4]octan-6-one make it an excellent building block for designing novel chemical series with strong potential for patentability . This application scenario is not tied to a single target but is relevant for any discovery program where a new, conformationally restricted scaffold can differentiate a compound from prior art. By incorporating this rigid spiro core into a lead molecule, researchers can lock the compound into a specific bioactive conformation, which can lead to improved target affinity, better selectivity, and a clear path to novel composition of matter patents, thereby increasing the commercial value and exclusivity of the resulting drug candidate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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